molecular formula C8H8N2O3 B085905 3'-Nitroacetanilide CAS No. 122-28-1

3'-Nitroacetanilide

Cat. No. B085905
CAS RN: 122-28-1
M. Wt: 180.16 g/mol
InChI Key: KFTYNYHJHKCRKU-UHFFFAOYSA-N
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Description

Synthesis Analysis 3'-Nitroacetanilide can be synthesized using raw materials such as p-nitroaniline, acetic anhydride, and acetic acid. The synthesis process involves factors such as reactant molar ratio, acetic acid amount, reaction temperature, and reaction time, which significantly affect the yield. This method offers advantages like mild reaction conditions and high yield, reaching up to 99.12% as determined by HPLC. The structure is confirmed through IR, 1H-NMR, and elemental analysis (Li Meng-li, 2009).

Molecular Structure Analysis The molecular structure of 3'-Nitroacetanilide has been extensively studied using ab initio HF and density functional theory (DFT/B3LYP) methods. These studies reveal insights into the geometries and vibrational wavenumbers of the compound. The analyses also show the existence of weak hydrogen bonds in the molecule, confirmed by natural bond orbital analysis. The crystal structure of this compound is determined to belong to the P2(1) space group with specific lattice parameters (Xiao‐Hong Li et al., 2014).

Chemical Reactions and Properties Chemical reactions involving 3'-Nitroacetanilide have been studied, revealing its potential in synthesizing a variety of compounds. For instance, a domino nitrosation and addition-elimination reaction of nitroacetanilides with NaNO2 and H2SO4 synthesizes 1,4,2,5-dioxadiazine derivatives efficiently (S. Mo et al., 2014).

Physical Properties Analysis The physical properties of 3'-Nitroacetanilide, including its crystalline nature and thermal stability, have been characterized using various techniques. Single crystal X-ray diffraction data reveals its noncentrosymmetric crystal structure, essential for second harmonic generation. The compound shows good transparency in the visible region and exhibits significant second harmonic generation efficiency (M. Lenin & P. Ramasamy, 2008).

Chemical Properties Analysis 3'-Nitroacetanilide's chemical properties, including its spectroscopic properties, have been explored through various techniques. Studies indicate significant non-linear optical properties, such as electric dipole moment and first hyperpolarizability, making it an attractive object for non-linear optics studies. The intramolecular contacts and interactions are interpreted using natural bond orbital and natural localized molecular orbital analysis (T. Gnanasambandan et al., 2014).

Scientific Research Applications

  • Synthesis of Isatin 3-Oximes : 3'-Nitroacetanilide is used in the synthesis of isatin (1H-indole-2,3-dione) 3-oximes. This process involves the treatment of 2-nitroacetanilides with concentrated sulfuric acid or trifluoromethanesulfonic acid at room temperature (Kearney, Harris, Jackson, & Joule, 1992).

  • Electron Paramagnetic Resonance Studies : Electron paramagnetic resonance of gamma-irradiated single crystals of 3-nitroacetanilide has been observed. This study is significant for understanding the effects of gamma-irradiation on the compound, particularly focusing on radicals produced at the nitrogen atoms in the molecule (Aşik, 2008).

  • Interaction with Cytochrome P450 2E1 : 3'-Hydroxyacetanilide, a regioisomer of 3'-Nitroacetanilide, has been shown to covalently bind to and inhibit cytochrome P450 2E1, an important enzyme in drug metabolism (Halmes, Samokyszyn, Hinton, Hinson, & Pumford, 1998).

  • Molecular Structure and Spectroscopic Analysis : Studies on the molecular structure, vibrational spectra, and molecular packing prediction of 3-nitroacetanilide using ab initio HF and density functional theory provide insights into its physical and chemical properties (Li, Li, Ju, Yong, & Zhang, 2014).

  • Stabilization of Polymorphs : Research on the stabilization of different polymorphs of related compounds like 4-Methyl-2-nitroacetanilide by isomorphic additives provides insights into the crystallization behavior of these compounds, which can be relevant to 3'-Nitroacetanilide (He, Stowell, Morris, Pfeiffer, Li, Stahly, & Byrn, 2001).

  • Vibrational Spectroscopy and Nonlinear Optical Properties : Vibrational spectroscopy studies of 3-Nitroacetanilide have been conducted, providing valuable data for understanding its properties. The compound's potential in nonlinear optics has also been explored (Panicker, Varghese, Nair, Raju, Laila, & Warrier, 2009).

Safety And Hazards

3’-Nitroacetanilide is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3’-Nitroacetanilide has potential applications in the synthesis of dyes . It can also be used in the manufacture of various technological applications such as solar cells, sensors, electromagnetic shield coatings, OLEDs, and in energy storage devices .

properties

IUPAC Name

N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYNYHJHKCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059539
Record name Acetamide, N-(3-nitrophenyl)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3'-Nitroacetanilide

CAS RN

122-28-1
Record name N-(3-Nitrophenyl)acetamide
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Record name m-Nitroacetanilide
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Record name 3'-Nitroacetanilide
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Record name Acetamide, N-(3-nitrophenyl)-
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Record name 3'-NITROACETANILIDE
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Synthesis routes and methods I

Procedure details

A suspension of 13.8 g of 3-nitroaniline and 20 mL of triethylamine in 200 mL methylene chloride was cooled to 0° C. under a nitrogen atmosphere and treated with 10.2 g of acetyl chloride, added in a dropwise manner. The reaction mixture was allowed to warm to room temperature overnight. Removal of the volatiles in vacuo gave a crude yellow solid which was washed with 5% aqueous hydrochloric acid, water and was then dried. The yield of 3-nitroacetanilide was 17.4 g as a light yellow solid, m.p. 147°-149° C.; NMR (CDCl3 /DMSO-d6): δ 2.1 (3H, br s), 7.5 (1H, t, J=9 Hz), 8.0 (2H, br t), 8.6 (1H, br s) 10.1 (1H, br s); IR(KBr): 1675, 1550, 1525, 1350 cm-1.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10 g (72 mmol) of 3-nitroaniline, 10 ml (106 mmol) of acetic anhydride were added, followed by stirring. White crystals were precipitated with exotherm. After stirring for 10 minutes, ice water was poured into the reaction mixture. The crystals were dissolved in chloroform, followed by washing successively with 1N hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate and saturated saline. The organic layer was dried over anhydrous magnesium sulfate and then the solvent was distilled out under reduced pressure. The residue was washed with ethyl ether, whereby 11.6 g of white powder were obtained (yield: 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
B Aşik - Radiation Physics and Chemistry, 2008 - Elsevier
… This investigation shows that unirradiated 3-nitroacetanilide single crystals do not give any EPR signal whereas irradiated single crystals of the same composition give EPR signals. The …
Number of citations: 9 www.sciencedirect.com
M Lenin, P Ramasamy - Journal of crystal growth, 2008 - Elsevier
… In our present work, we have grown a single crystal of 3-nitroacetanilide which is a pure organic material. The title compound, also known as N-(3-nitrophenyl) acetamide (mNAA), C 8 H …
Number of citations: 16 www.sciencedirect.com
CY Panicker, HT Varghese, M Nair, K Raju… - Oriental Journal of …, 2009 - Citeseer
A complete vibrational spectrum analysis of 3-Nitroacetanilide is performed. The wavenumbers are calculated on the basis of ab initio theory using Hartree-Fock/6-31G* basis set. The …
Number of citations: 1 citeseerx.ist.psu.edu
XH Li, TW Li, WW Ju, YL Yong, XZ Zhang - Spectrochimica Acta Part A …, 2014 - Elsevier
… The structure and vibrational spectra of 3-nitroacetanilide are carried out by quantum … of all the fundamental vibrational modes of 3-nitroacetanilide were examined and proposed in this …
Number of citations: 8 www.sciencedirect.com
L Mahalakshmi, V Upadhyaya… - … Section E: Structure …, 2002 - scripts.iucr.org
The title compound, also known as N-(3-nitrophenyl) acetamide, C8H8N2O3, is an organic non-linear optical material. It crystallizes in the monoclinic system in the chiral space group …
Number of citations: 6 scripts.iucr.org
AJ Neale, KM Davies, J Ellis - Tetrahedron, 1969 - Elsevier
… that IX obtained from nitration in sulphuric acid must be 2,4,5-triisopropyl-3-nitroacetanilide. … from aqueous MeOH to give 2,4,5-triisopropyl-3-nitroacetanilide, 1.5 g, mp 206-209”. (Found…
Number of citations: 2 www.sciencedirect.com
N Boukabcha, A Direm, M Drissi, Y Megrouss… - Inorganic Chemistry …, 2021 - Elsevier
o-Nitroacetanilide (o-NAA), an organic crystal, was synthesized and fully characterized by means of single-crystal XRD, FTIR, UV–visible, 1 H and 13 C NMR spectroscopic techniques. …
Number of citations: 6 www.sciencedirect.com
S Senthil, S Pari, RJ Xavier, J Madhavan - Optik, 2012 - Elsevier
Optically transparent nonlinear optical bulk single crystal of N-(3-nitrophenyl) acetamide (3NAA) of dimension 7mm×6mm×5mm has been grown from its aqueous solution by slow …
Number of citations: 31 www.sciencedirect.com
HH Hodgson, DP Dodgson - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… has been obtained in 70y0 yield from 3-bromonitrobenzene and 3-nitroacetanilide by a modification of the conditions employed by Albert and Linnell (J., 1936, 88) in the Goldberg …
Number of citations: 2 pubs.rsc.org
Y Dong, Z Liu - 2013 - hero.epa.gov
… The results show that, when the reactive time is 0.5h at 70C and the ratio of 3-nitroacetanilide and fuming nitric acid is 1:4, the nitration mass yield reaches 89%. The property test shows …
Number of citations: 0 hero.epa.gov

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